molecular formula C7H4ClIO3 B12843019 2-Chloro-5-hydroxy-4-iodobenzoic acid

2-Chloro-5-hydroxy-4-iodobenzoic acid

Cat. No.: B12843019
M. Wt: 298.46 g/mol
InChI Key: LYDKGTJTGNWQPC-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, featuring chlorine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. The process involves the same steps as the synthetic route but is optimized for large-scale production. The use of low-cost starting materials and efficient reaction conditions ensures high yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The iodine and chlorine atoms can be reduced under specific conditions.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

2-Chloro-5-hydroxy-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine, iodine, and hydroxyl groups allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: Similar in structure but lacks the chlorine and hydroxyl groups.

    4-Iodobenzoic acid: Similar but with the iodine atom in a different position.

    2-Hydroxy-4-iodobenzoic acid: Similar but lacks the chlorine atom .

Uniqueness

2-Chloro-5-hydroxy-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClIO3

Molecular Weight

298.46 g/mol

IUPAC Name

2-chloro-5-hydroxy-4-iodobenzoic acid

InChI

InChI=1S/C7H4ClIO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

LYDKGTJTGNWQPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)I)Cl)C(=O)O

Origin of Product

United States

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